molecular formula C16H22N6OS B2710233 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034407-18-4

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2710233
CAS No.: 2034407-18-4
M. Wt: 346.45
InChI Key: NYWRWSIHMFMCQV-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is an intricate organic compound known for its diverse functional groups and potential applications in various scientific fields. The compound contains triazine, thiophene, and amide functionalities, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide, a multi-step synthesis is typically involved

  • Step 1: Synthesis of Thiophene-3-carboxamide

    • Reactants: Thiophene, carbonyl chloride.

    • Conditions: The reaction is carried out under inert atmosphere, typically in the presence of a base such as triethylamine.

  • Step 2: Formation of Triazine Ring

    • Reactants: Cyanuric chloride, dimethylamine, piperidine.

    • Conditions: The reaction proceeds under reflux conditions with appropriate solvents like dichloromethane.

  • Step 3: Coupling Reaction

    • Reactants: Intermediate from step 1 and 2.

    • Conditions: Coupling is achieved through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production may involve scalable adaptations of these synthetic steps, often incorporating flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide exhibits a range of chemical reactions due to its functional groups.

Types of Reactions

  • Oxidation and Reduction Reactions

    • Commonly subjected to oxidative conditions with reagents like hydrogen peroxide, yielding sulfoxide or sulfone derivatives.

    • Reduction reactions can involve hydrogenation to alter the triazine ring or thiophene moiety.

  • Substitution Reactions

    • Nucleophilic substitution on the triazine ring using nucleophiles like amines or thiols.

    • Electrophilic substitution at the thiophene ring, often catalyzed by Lewis acids.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Hydrogenated triazine or thiophene derivatives.

  • Substitution: : Varied depending on the nucleophile used, yielding amine, thioether, or halogenated products.

Scientific Research Applications

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide has significant potential in various scientific domains:

  • Chemistry: : Utilized as a building block in synthetic organic chemistry for constructing complex molecules.

  • Biology: : Explored for its binding affinity to biological macromolecules, potentially modulating biological pathways.

  • Medicine: : Investigated for its pharmaceutical properties, including antimicrobial and anticancer activities.

  • Industry: : Applied in materials science for the synthesis of novel polymers and as a ligand in catalysis.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Molecular Targets

    • Enzymes: Inhibition or modulation of enzyme activity.

    • Receptors: Binding to cellular receptors, influencing signal transduction pathways.

  • Pathways Involved

    • Alters biochemical pathways through covalent or non-covalent interactions, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Compared to other triazine derivatives, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide stands out due to its unique substitution pattern.

Similar Compounds

  • Melamine: : Simpler triazine structure with amino groups, used in resin production.

  • Atrazine: : A herbicide with a chlorinated triazine ring, used in agriculture.

  • Cyanuric Chloride: : A triazine derivative used in the synthesis of other compounds.

  • Triazine-based drugs: : Various pharmaceutical agents with triazine cores, differing in their side chains and functional groups.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-21(2)15-18-13(10-17-14(23)12-6-9-24-11-12)19-16(20-15)22-7-4-3-5-8-22/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWRWSIHMFMCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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